molecular formula C9H4Br2ClN B3226340 4,6-Dibromo-1-chloroisoquinoline CAS No. 1254514-17-4

4,6-Dibromo-1-chloroisoquinoline

Cat. No.: B3226340
CAS No.: 1254514-17-4
M. Wt: 321.39
InChI Key: JCOMHSSFYXTEAR-UHFFFAOYSA-N
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Description

Significance of the Isoquinoline (B145761) Scaffold in Heterocyclic Chemistry

The isoquinoline core, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in the realm of heterocyclic chemistry. This structural motif is embedded in a vast number of natural products, most notably a wide array of alkaloids like papaverine (B1678415) and berberine, which exhibit significant physiological activities. pharmaguideline.com The presence of the isoquinoline framework is also a hallmark of many synthetic pharmaceutical agents, where it contributes to the molecule's ability to interact with biological targets. pharmaguideline.com Its derivatives have found applications as anesthetics, antihypertensives, and vasodilators. pharmaguideline.com The unique arrangement of its atoms imparts specific electronic and steric properties, making it a favored building block in drug discovery and medicinal chemistry for developing novel therapeutic agents. chemimpex.com

Strategic Importance of Polyhalogenation for Synthetic Diversification

The introduction of multiple halogen atoms onto a stable aromatic scaffold like isoquinoline is a powerful strategy for synthetic diversification. Each halogen atom can act as a synthetic handle, allowing for a wide range of subsequent chemical transformations, primarily through metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions. The true strategic importance lies in the differential reactivity of the various carbon-halogen bonds, which can be exploited for selective, sequential functionalization.

In the case of 4,6-Dibromo-1-chloroisoquinoline, the molecule is equipped with three distinct reactive sites. The chlorine atom at the C1 position is activated towards nucleophilic displacement due to its position adjacent to the ring nitrogen. The bromine atoms at the C4 and C6 positions are well-suited for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings. Furthermore, the electronic environments of the C4 and C6 positions are different—one being on the pyridine part and the other on the benzene part of the scaffold—potentially allowing for selective reaction at one of the bromine sites over the other under carefully controlled conditions. This tiered reactivity makes polyhalogenated isoquinolines like this one highly valuable platforms for building molecular complexity in a controlled and predictable manner. harvard.edunih.gov

Contextualization of this compound as a Key Synthetic Precursor

This compound (CAS No. 1254514-17-4) emerges as a key synthetic precursor precisely because of the features described above. bldpharm.comsigmaaldrich.com While specific applications in completed syntheses are not yet widely documented in peer-reviewed literature, its commercial availability from specialty chemical suppliers indicates a demand and interest within the research and development community. bldpharm.comsigmaaldrich.com Chemists can procure this compound as a ready-made, multi-functional building block, bypassing the often-challenging steps of synthesizing and selectively halogenating the isoquinoline core.

The compound offers a pre-defined roadmap for the synthesis of trisubstituted isoquinolines, a class of molecules that would otherwise require more convoluted synthetic routes. By leveraging the distinct reactivity of the chloro and bromo substituents, a chemist can sequentially introduce three different functional groups, leading to a diverse library of novel isoquinoline derivatives for screening in materials science or medicinal chemistry.

Physicochemical and Structural Properties

Detailed experimental data for this compound is not extensively available in public literature. However, its basic properties can be compiled from supplier information and computational predictions.

PropertyValue
CAS Number 1254514-17-4
Molecular Formula C₉H₄Br₂ClN
Molecular Weight 321.39 g/mol
IUPAC Name This compound
Canonical SMILES C1=CC2=C(C(=C1)Br)C(=NC=C2Cl)Br
InChI Key JCOMHSSFYXTEAR-UHFFFAOYSA-N
Appearance Typically a solid (predicted)
Solubility Expected to be soluble in common organic solvents like Dichloromethane (B109758), THF, and Toluene (inferred)

Note: Most properties are computationally predicted or inferred and await experimental verification.

Synthetic Accessibility and Reactivity Profile

While a specific named reaction for the synthesis of this compound is not published, its preparation can be envisioned through established methods for isoquinoline synthesis. A plausible route could involve the cyclization of a pre-functionalized phenylethylamine or the construction of the isoquinoline ring from a suitably substituted o-tolualdehyde derivative. pharmaguideline.comorganic-chemistry.org For instance, a common method for creating the 1-chloro-isoquinoline moiety is the treatment of a corresponding isoquinolin-1-one with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chemicalbook.com The bromine atoms could be introduced at earlier stages on the benzene ring precursor.

The synthetic utility of this compound is defined by the reactivity of its three halogen substituents.

PositionHalogenTypical Reaction TypePotential Applications
C1 ChloroNucleophilic Aromatic SubstitutionIntroduction of O-, N-, S-, and C-nucleophiles (e.g., amines, alcohols, thiols).
C4 BromoMetal-Catalyzed Cross-CouplingSuzuki, Heck, Sonogashira, Stille, Buchwald-Hartwig amination for C-C or C-N bond formation.
C6 BromoMetal-Catalyzed Cross-CouplingSimilar to C4, but with potentially different reactivity allowing for selective functionalization.

This differential reactivity allows for a modular approach to synthesis. A research program could, for example, first perform a Suzuki coupling at one of the bromo positions, followed by a Sonogashira coupling at the second, and finally displace the C1 chlorine with an amine, all in a sequential, one-pot, or multi-step fashion to rapidly build complex target molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dibromo-1-chloroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2ClN/c10-5-1-2-6-7(3-5)8(11)4-13-9(6)12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOMHSSFYXTEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN=C2Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254514-17-4
Record name 4,6-dibromo-1-chloroisoquinoline
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Synthetic Methodologies for 4,6 Dibromo 1 Chloroisoquinoline and Analogues

Direct Halogenation Approaches to the Isoquinoline (B145761) Core

Direct halogenation involves the introduction of halogen atoms onto a pre-existing isoquinoline ring system. This approach is often favored for its atom economy and straightforward nature.

Bromination Strategies for Isoquinoline Derivatives

Bromination of the isoquinoline ring is a key step in the synthesis of bromo-substituted isoquinolines. The regioselectivity of this reaction is highly dependent on the reaction conditions and the specific brominating agent employed. thieme-connect.comthieme-connect.com

Molecular bromine (Br₂) and N-bromosuccinimide (NBS) are commonly used reagents for the bromination of aromatic compounds, including isoquinoline and its derivatives. thieme-connect.comwikipedia.org NBS is often preferred as it can be a more convenient and selective source of the bromine radical (Br•). wikipedia.orgmissouri.edu The reaction conditions, such as the solvent and the presence of a radical initiator or acid catalyst, play a crucial role in the outcome of the bromination. wikipedia.orgmissouri.edu For instance, the bromination of electron-rich aromatic compounds like phenols and anilines with NBS in DMF often shows high para-selectivity. wikipedia.org

A detailed procedure for the synthesis of 5-bromoisoquinoline (B27571) involves the slow addition of isoquinoline to chilled concentrated sulfuric acid, followed by the portion-wise addition of NBS at a controlled low temperature. orgsyn.org This method highlights the sensitivity of the reaction to temperature and the order of reagent addition. orgsyn.org

Here is a table summarizing the reagents and conditions for the bromination of isoquinoline:

ReagentConditionsProductYieldReference
N-Bromosuccinimide (NBS)Concentrated H₂SO₄, -25°C to -18°C5-Bromoisoquinoline47-49% orgsyn.org
N-Bromosuccinimide (NBS)Concentrated H₂SO₄5-Bromoisoquinoline- thieme-connect.com
N,N'-dibromoisocyanuric acid (DBI)CF₃SO₃H5-Bromoisoquinoline- thieme-connect.com

This table is interactive. Click on the headers to sort the data.

The position of bromination on the isoquinoline ring is influenced by the electronic properties of the ring system and the reaction conditions. Electrophilic substitution on the isoquinoline ring generally occurs on the benzene (B151609) ring portion. youtube.com In strongly acidic media, the nitrogen atom of the isoquinoline is protonated, which deactivates the pyridine (B92270) ring towards electrophilic attack and directs substitution to the 5-position. thieme-connect.comthieme-connect.com

The choice of brominating agent and acid can significantly impact the regioselectivity. For example, the use of NBS in concentrated sulfuric acid or N,N'-dibromoisocyanuric acid (DBI) in trifluoromethanesulfonic acid (CF₃SO₃H) has been shown to regioselectively produce 5-bromoisoquinoline. thieme-connect.com The optimization of reaction parameters such as temperature, concentration, and the specific combination of reagent and acid is crucial for achieving high yields and selectivity. thieme-connect.comthieme-connect.com

Chlorination Methodologies from Oxygenated Precursors

The introduction of a chlorine atom at the 1-position of the isoquinoline ring is often accomplished by the chlorination of an oxygenated precursor, such as an isoquinolin-1-one. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for this transformation. nih.gov For example, 1,3-dichloroisoquinoline (B189448) can be selectively substituted at the 1-position. shahucollegelatur.org.in

Sequential Introduction of Halogen Substituents

The synthesis of multiply halogenated isoquinolines like 4,6-dibromo-1-chloroisoquinoline often involves a stepwise introduction of the different halogen atoms. shahucollegelatur.org.inharvard.edu This sequential approach allows for precise control over the substitution pattern. For instance, a pre-existing bromo-substituted isoquinoline can be subjected to chlorination at the 1-position, or a chloro-substituted isoquinoline can undergo subsequent bromination reactions. The order of these steps and the specific reaction conditions for each halogenation are critical for the successful synthesis of the target molecule.

De Novo Synthesis of the Halogenated Isoquinoline Framework

An alternative to direct halogenation is the construction of the halogenated isoquinoline ring system from acyclic precursors. This approach offers the advantage of introducing the desired halogen substituents at specific positions during the ring-forming process.

Several named reactions are employed for the de novo synthesis of the isoquinoline core, including the Bischler-Napieralski, Pictet-Gams, and Pictet-Spengler syntheses. pharmaguideline.com These methods typically involve the cyclization of a substituted β-phenylethylamine derivative. pharmaguideline.com By using appropriately halogenated starting materials, these synthetic strategies can be adapted to produce halogenated isoquinolines directly. For example, the Pomeranz–Fritsch reaction utilizes a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) to form the isoquinoline ring. iust.ac.ir

Recent advances in synthetic methodology have also provided new routes to substituted isoquinolines. These include palladium-catalyzed coupling and cyclization reactions, which can tolerate a variety of functional groups, including halogens. organic-chemistry.org

Cyclization Reactions and Ring-Closing Approaches for Substituted Isoquinolines

The construction of the isoquinoline core is a fundamental step in the synthesis of its derivatives. Various cyclization strategies have been developed to achieve this, often involving the formation of the nitrogen-containing ring from a suitably substituted benzene precursor.

A notable method for the synthesis of 4-bromoisoquinoline (B23445) derivatives involves the palladium-catalyzed cyclization of 2-alkynylbenzyl azides. researchgate.net This transformation proceeds via an electrocyclic reaction, yielding the halogenated isoquinoline skeleton. Depending on the reaction conditions, either 4-bromoisoquinolines or 4-bromoisoquinolones can be selectively obtained. researchgate.net For instance, the use of a PdBr₂/CuBr₂/LiBr catalytic system in acetonitrile (B52724) favors the formation of 4-bromoisoquinoline. researchgate.net

Another powerful approach is the 6-endo-dig cyclization of 2-alkynylbenzaldoximes. This reaction can be initiated by an electrophile such as bromine, leading to the formation of a cyclic nitrone intermediate. Subsequent deoxygenation, for example with carbon disulfide, affords the substituted isoquinoline. thieme-connect.de This method has been successfully applied to the synthesis of a range of 4-bromo-3-alkylisoquinolines in good to high yields. thieme-connect.de

A plausible cyclization route to a precursor for this compound could involve a modified Pomeranz–Fritsch reaction or a Bischler-Napieralski reaction starting from a dibrominated phenethylamine (B48288) or benzylamine (B48309) derivative, followed by dehydrogenation to form the aromatic isoquinoline ring system.

Condensation-Based Syntheses of Isoquinoline Derivatives

Condensation reactions represent a classical yet effective approach for the synthesis of the isoquinoline framework. These reactions typically involve the formation of a key carbon-nitrogen bond through the reaction of a phenethylamine derivative with a carbonyl compound, followed by cyclization and aromatization.

The Pictet-Spengler reaction, for example, involves the condensation of a β-phenylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline. Subsequent oxidation is then required to furnish the fully aromatic isoquinoline. While direct examples for this compound are not prevalent in the literature, this strategy is broadly applicable.

A related approach is the Bischler-Napieralski reaction, where a β-phenylethylamide is cyclized using a dehydrating agent such as phosphorus pentoxide or phosphoryl chloride to give a 3,4-dihydroisoquinoline. This intermediate can then be dehydrogenated to the corresponding isoquinoline. The choice of starting materials and reaction conditions is crucial for the successful synthesis of highly substituted isoquinolines.

Optimization of Reaction Conditions for Precursor Preparation

The preparation of precursors for this compound requires careful optimization of reaction parameters to ensure high yields and selectivity. This includes the strategic choice of solvents, temperature, and catalysts for key transformation steps such as halogenation and annulation.

Solvent Effects in Halogenation and Annulation Reactions

The choice of solvent can significantly influence the outcome of halogenation and annulation reactions. In halogenation reactions, the polarity and coordinating ability of the solvent can affect the reactivity of the halogenating agent and stabilize charged intermediates. For instance, the bromination of aromatic rings can be carried out in a variety of solvents, including chlorinated hydrocarbons like dichloromethane (B109758) or acetic acid. google.com

In annulation reactions, such as the palladium-catalyzed cyclization of 2-alkynylbenzyl azides to form 4-bromoisoquinolines, polar aprotic solvents like acetonitrile are often employed. researchgate.net For the synthesis of related 6-bromo-4-iodoquinoline, a sequence of solvents including ethanol, ether, and tetrahydrofuran (B95107) (THF) were utilized for different steps of the synthesis, highlighting the importance of solvent selection for each specific transformation. atlantis-press.com The solubility of reactants and catalysts, as well as the solvent's boiling point to control reaction temperature, are key considerations.

Temperature and Catalyst Influence on Reaction Efficiency

Temperature is a critical parameter that governs the rate and selectivity of chemical reactions. In the synthesis of isoquinoline derivatives, temperature control is essential to prevent side reactions and decomposition of sensitive intermediates. For example, the cyclization of 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione to form a quinolin-4-ol precursor is performed at a high temperature (220-250 °C) in a high-boiling solvent like diphenyl ether. atlantis-press.comresearchgate.net The subsequent chlorination of the resulting quinolin-4-ol with phosphorus oxychloride (POCl₃) is typically carried out at reflux temperature (around 110 °C). atlantis-press.com

The choice of catalyst is equally important. Palladium catalysts are widely used for cross-coupling and cyclization reactions in the synthesis of isoquinolines. researchgate.net For instance, PdBr₂ in combination with CuBr₂ has been shown to be effective for the synthesis of 4-bromoisoquinolines. researchgate.net In other cases, silver catalysts like silver triflate (AgOTf) have been employed to promote the cyclization of 2-alkynylbenzaldoximes. thieme-connect.de The catalyst's activity, selectivity, and tolerance to other functional groups in the molecule are key factors in achieving a successful synthesis.

The following table provides examples of reaction conditions for the synthesis of precursors and analogues of this compound:

ReactionSubstrateReagents and ConditionsProductYieldReference
Cyclization5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dioneDiphenyl ether, 220-250 °C6-bromoquinolin-4-ol~60% atlantis-press.comresearchgate.net
Chlorination6-bromoquinolin-4-olPOCl₃, DMF (cat.), 110 °C, 3h6-bromo-4-chloroquinoline81% atlantis-press.com
Bromination4-trifluoromethoxyanilineNaBr, H₂O₂, (NH₄)₂MoO₄, CH₂Cl₂/H₂O, 40 °C, 1h2,6-dibromo-4-trifluoromethoxyaniline95% google.com
Cyclization2-alkynylbenzyl azidePdBr₂, CuBr₂, LiBr, MeCN4-bromoisoquinoline- researchgate.net
Cyclization/ Deoxygenation2-alkynylbenzaldoximeBr₂, NaHCO₃, CS₂, DMF, 60 °C, 3.5h4-bromo-3-alkylisoquinolineGood to high thieme-connect.de

Gram-Scale Synthetic Protocols

While many synthetic methods are developed on a small laboratory scale, the ability to produce multi-gram quantities of a target compound is crucial for further research and development. The scaling up of a reaction from milligram to gram quantities often presents challenges, including heat transfer, mixing, and purification.

For the synthesis of related quinolone compounds, gram-scale protocols have been reported. For example, a modified Conrad-Limpach reaction between 3-bromo-5-trifluoromethyl aniline (B41778) and 4,4,4-trifluoroacetoacetate in polyphosphoric acid at 120 °C has been used to produce a 7:1 mixture of regioisomeric quinolones on a gram scale with a 75% yield. Current time information in Bangalore, IN. The purification of large quantities of material often requires techniques such as recrystallization or column chromatography on a larger scale.

A plausible gram-scale synthesis of a precursor to this compound could involve the reaction of 4-bromoaniline (B143363) with triethyl orthoformate and Meldrum's acid in ethanol, which has been reported to produce the intermediate 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in near-quantitative yield on a large scale. tcichemicals.comevitachem.com Subsequent high-temperature cyclization and chlorination would then lead to the desired halogenated quinoline (B57606) core structure, which would be analogous to the isoquinoline synthesis.

The development of robust and scalable synthetic routes is a critical aspect of chemical research, enabling the production of sufficient quantities of materials for extensive biological evaluation and further synthetic elaboration.

Reactivity and Chemical Transformations of 4,6 Dibromo 1 Chloroisoquinoline

Cross-Coupling Reactions

The presence of three halogen atoms—two bromine and one chlorine—at distinct positions on the isoquinoline (B145761) scaffold allows for a range of selective palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds, as well as the unique electronic environment of each position, are key to controlling the outcome of these transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. rsc.org In the context of polyhalogenated heterocycles like 4,6-dibromo-1-chloroisoquinoline, the primary challenge and opportunity lie in achieving site-selectivity. The reaction involves the palladium-catalyzed coupling of the halo-isoquinoline with an organoboron reagent, typically an aryl or vinyl boronic acid, in the presence of a base. youtube.com The general catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination. rsc.org

Studies on polyhalogenated isoquinolines and related N-heterocycles have established predictable patterns of reactivity, primarily governed by electronic and steric effects. nih.gov For substrates containing multiple, yet identical, halogen atoms, selectivity is often dictated by the position relative to the heteroatom and any directing groups. researchgate.net In the case of a related isomer, 4,7-dibromo-1-chloroisoquinoline, Suzuki-Miyaura coupling has been shown to occur selectively at the C7 position, located on the annelated benzene (B151609) ring. nih.govresearchgate.net This suggests a higher intrinsic reactivity of the C-Br bonds on the carbocyclic portion of the isoquinoline system under standard conditions. nih.govresearchgate.net For this compound, this precedent implies that mono-arylation would preferentially occur at either the C4 or C6 position over the C1 position.

The outcome of Suzuki-Miyaura coupling is critically dependent on the identity and position of the halogens. The reactivity of carbon-halogen bonds towards palladium(0) in the oxidative addition step generally follows the order C-I > C-Br > C-Cl. researchgate.netresearchgate.net This trend is based on the bond dissociation energies of the carbon-halogen bonds.

In this compound, this principle dictates that the two C-Br bonds at positions 4 and 6 are significantly more reactive than the C-Cl bond at position 1 under typical Suzuki-Miyaura conditions. rsc.org Therefore, selective mono- or di-arylation can be achieved at the C4 and C6 positions while retaining the C1-Cl bond for subsequent transformations.

Positional isomerism also plays a crucial role. The C1 position is alpha to the ring nitrogen, making the C1-Cl bond electronically distinct from the C-Br bonds at C4 and C6, which are on the carbocyclic ring. While the C1 position is activated towards nucleophilic attack (see section 3.2), it is generally less reactive in palladium-catalyzed cross-coupling reactions compared to halogens on the benzo-fragment of the isoquinoline. nih.govresearchgate.net Between the C4 and C6 positions, the electronic environment and steric accessibility will influence which site reacts first, though a mixture of products is possible without specific directing effects or ligand control.

PositionHalogenExpected Relative Reactivity in Suzuki CouplingRationale
C4BrHighLower C-Br bond dissociation energy compared to C-Cl. researchgate.net
C6BrHighLower C-Br bond dissociation energy compared to C-Cl. researchgate.net
C1ClLowHigher C-Cl bond dissociation energy. researchgate.net

While inherent reactivity trends provide a baseline for predicting outcomes, the choice of palladium ligand can dramatically influence and even reverse the regioselectivity of cross-coupling reactions. rsc.orgnih.gov By tuning the steric and electronic properties of the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand, chemists can direct the palladium catalyst to a specific site.

For instance, in studies on dihalopyridines and dihalopyridazines, bulky, electron-rich phosphine ligands or specific NHC ligands have been used to override the "natural" site preference. nih.govnsf.gov Sterically demanding ligands can block the more accessible or electronically favored position, forcing the catalyst to react at a less reactive site. nsf.gov For this compound, a bulky ligand could potentially be used to differentiate between the C4 and C6 positions or even to promote coupling at the less reactive C1-Cl position, a process that is challenging under standard conditions. The efficiency of the coupling is also ligand-dependent; well-designed ligands can promote higher turnover numbers and allow for lower catalyst loadings. rsc.org

Ligand TypePotential Effect on this compoundExample from Analogous Systems
Standard (e.g., PPh₃)Coupling at C4/C6 positions based on intrinsic reactivity.Pd(PPh₃)₄ promotes coupling at the most reactive halide sites. rsc.org
Bulky Phosphines (e.g., t-Bu₃P)May enhance selectivity between C4 and C6 or promote coupling at the C1-Cl site.Used to couple less reactive aryl chlorides. organic-chemistry.org
N-Heterocyclic Carbenes (NHCs)Can invert conventional selectivity, favoring less reactive positions.Promotes C4-coupling of 2,4-dichloropyridines. nsf.gov
Diphosphines (e.g., dppf, Xantphos)Can influence selectivity through chelation and bite angle effects.Xantphos found to be highly selective in diiodooxazole coupling. rsc.org

Other Metal-Catalyzed Coupling Reactions (e.g., Negishi Coupling)

Beyond the Suzuki-Miyaura reaction, this compound is a potential substrate for other cross-coupling methodologies, such as the Negishi coupling. This reaction couples organic halides with organozinc compounds, catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.org Negishi coupling is known for its high functional group tolerance and its ability to couple sp³, sp², and sp carbon atoms. wikipedia.org

For polyhalogenated substrates, the selectivity principles in Negishi coupling often parallel those of Suzuki coupling, with the reactivity order of halides typically being I > Br > Cl. youtube.com Therefore, one would expect organozinc reagents to couple preferentially at the C4 and C6 positions of this compound. The use of nickel catalysts, which are often more cost-effective, is also a viable option for Negishi reactions and can sometimes offer complementary reactivity. rsc.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing heteroatom nucleophiles onto an aromatic or heteroaromatic ring. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group. lumenlearning.comlibretexts.org

In the case of this compound, the C1 position is highly activated for SNAr. The adjacent nitrogen atom acts as a strong electron-withdrawing group through resonance and induction, which stabilizes the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C1. wikipedia.orgmasterorganicchemistry.com This makes the C1-Cl bond the most probable site for substitution by nucleophiles such as amines, alkoxides, and thiolates. The C-Br bonds at C4 and C6 are significantly less activated towards SNAr as they lack the direct electronic influence of the ring nitrogen. libretexts.orgmasterorganicchemistry.com This differential reactivity allows for selective functionalization of the C1 position, leaving the C4 and C6 positions available for other transformations like cross-coupling. nsf.gov

NucleophileReagent ExampleExpected Product at C1 Position
AmineR₂NH (e.g., Pyrrolidine)1-(Dialkylamino)-4,6-dibromoisoquinoline
AlkoxideNaOR (e.g., Sodium Methoxide)4,6-Dibromo-1-methoxyisoquinoline
HydroxideNaOH or KOH4,6-Dibromo-1-isoquinolone
ThiolateNaSR (e.g., Sodium Thiophenoxide)4,6-Dibromo-1-(arylthio)isoquinoline

Selective Halogen Displacement Strategies

The selective displacement of one halogen over the others is a key strategy for the controlled functionalization of this compound. The most common and predictable pathway for this molecule is Nucleophilic Aromatic Substitution (SNAr). In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group.

The reactivity of the halogen positions in this compound towards nucleophilic attack is not equal. The C1 position is significantly more electrophilic than C4 or C6. This is because the electron-withdrawing nitrogen atom can effectively stabilize the negative charge of the intermediate formed upon nucleophilic attack at the adjacent C1 position. wikipedia.orglumenlearning.com This stabilization is a critical factor that lowers the activation energy for substitution at this site. Therefore, when reacting this compound with a nucleophile (such as an alkoxide, amine, or thiol), substitution is expected to occur selectively at the C1 position, replacing the chlorine atom while leaving the bromine atoms at C4 and C6 intact.

The general order of leaving group ability in SNAr reactions is F > Cl > Br > I, which further supports the preferential displacement of chlorine over bromine, provided the electronic activation is the dominant factor. masterorganicchemistry.com

Table 1: Predicted Regioselectivity of Nucleophilic Aromatic Substitution (SNAr) on this compound

Position Halogen Relative Reactivity towards Nucleophiles Rationale
C1 Chlorine High Activated by adjacent ring nitrogen, which stabilizes the Meisenheimer intermediate.
C4 Bromine Low Lacks strong electronic activation compared to C1.

Mechanistic Investigations of SNAr Pathways on Halogenated Isoquinolines

The mechanism for nucleophilic aromatic substitution on halogenated isoquinolines proceeds via a well-established two-step addition-elimination pathway. youtube.com

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (in this case, the C1 carbon). This step is typically the rate-determining step as it involves the temporary disruption of the aromatic system. youtube.com The product of this step is a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored in the second, faster step, where the leaving group (chloride ion) is expelled.

For this compound, the Meisenheimer complex formed by attack at C1 is particularly stabilized. The negative charge can be delocalized not only across the carbon framework but also onto the electronegative nitrogen atom of the isoquinoline ring, as shown in the resonance structures. libretexts.org This delocalization is the primary reason for the heightened reactivity of the C1 position.

Protonation Effects on Electrophilicity at Carbon Centers

The electrophilicity of the carbon atoms in the this compound ring system can be significantly enhanced by protonation. The lone pair of electrons on the isoquinoline nitrogen is basic and can be protonated by a strong acid.

Upon protonation, the nitrogen atom becomes positively charged, transforming the entire heterocyclic ring into a much more powerful electron-withdrawing group. This "isoquinolinium" cation is highly electron-deficient. The increased positive character of the ring dramatically increases the electrophilicity of the ring carbons, especially C1. Consequently, nucleophilic attack at the C1 position should proceed much more rapidly on the protonated form of the molecule, potentially allowing reactions to occur under milder conditions or with weaker nucleophiles that would be unreactive towards the neutral isoquinoline.

Directed Metalation Reactions

Directed metalation provides a powerful alternative for functionalizing positions that are not accessible through SNAr chemistry. These reactions typically involve the deprotonation of a C-H bond or a halogen-metal exchange to create a potent organometallic intermediate, which can then be trapped by an electrophile.

Lithiation and Magnesiation Studies for Regioselective Functionalization

For this compound, creating an organometallic intermediate can be approached in two main ways: direct deprotonation (metalation) or halogen-metal exchange.

Direct Deprotonation: While there is no classical strong directing group on the molecule, the use of highly hindered and strong bases, such as lithium-magnesium amide bases (e.g., TMPMgCl·LiCl), has proven effective for the metalation of other electron-poor heteroarenes. rsc.org Such a base could potentially deprotonate one of the available C-H positions (C3, C5, C7, C8). The most acidic protons are likely at C5 and C7, ortho to the bromo substituents, but regioselectivity could be an issue.

Halogen-Metal Exchange: A more predictable and commonly used method would be halogen-metal exchange. This reaction typically involves treating the aryl halide with an organolithium reagent (like n-BuLi or t-BuLi) at low temperatures. The exchange rate is generally faster for bromine than for chlorine. Therefore, treating this compound with an alkyllithium reagent would be expected to selectively form a lithiated species at either the C4 or C6 position. The resulting aryllithium can then be converted to other organometallic species, for instance, by transmetalation with MgCl₂ to form a Grignard reagent.

Trapping with Electrophiles for the Synthesis of Novel Derivatives

Once the organometallic intermediate (lithiated or magnesiated) is formed, it serves as a powerful nucleophile that can react with a wide variety of electrophiles. baranlab.orgwikipedia.org This two-step sequence—halogen-metal exchange followed by electrophilic trapping—allows for the introduction of a diverse range of functional groups at the C4 or C6 position.

Table 2: Potential Derivatives from Electrophilic Trapping of Metalated this compound

Electrophile Reagent Example Resulting Functional Group
Carbonyl Compounds Acetone, Benzaldehyde (B42025) Secondary or Tertiary Alcohol
Carbon Dioxide CO₂ (gas or dry ice) Carboxylic Acid
Alkylating Agents Methyl Iodide, Benzyl (B1604629) Bromide Alkyl/Benzyl Group
Borates Trimethyl borate Boronic Acid/Ester

This strategy opens the door to a vast library of novel isoquinoline derivatives, where the newly introduced boronic acid or stannyl (B1234572) groups can serve as handles for subsequent cross-coupling reactions.

Oxidative Coupling and Functionalization Reactions

While classical oxidative coupling often refers to the coupling of two C-H bonds, a broader definition can include modern transition-metal-catalyzed cross-coupling reactions that are foundational to modern synthesis. nih.gov For a substrate like this compound, which is rich in halogens, these cross-coupling reactions are the most powerful tools for building molecular complexity.

Following the strategies outlined in section 3.3, the bromo-positions of this compound are ideal sites for palladium-, nickel-, or copper-catalyzed cross-coupling reactions. The higher reactivity of aryl bromides compared to aryl chlorides in standard oxidative addition cycles with Pd(0) catalysts allows for selective coupling at the C4 or C6 positions.

Common cross-coupling reactions applicable to this system include:

Suzuki Coupling: Reaction of the aryl bromide with an organoboron reagent.

Sonogashira Coupling: Reaction with a terminal alkyne. nih.gov

Heck Coupling: Reaction with an alkene.

Buchwald-Hartwig Amination: Reaction with an amine.

These reactions provide reliable and versatile methods for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules derived from the this compound core.

Dess-Martin Periodinane Mediated Oxidations

The Dess-Martin periodinane (DMP) is a well-regarded oxidizing agent for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. mdpi.comwikipedia.org Its advantages include mild reaction conditions (neutral pH, room temperature), high chemoselectivity, and tolerance for sensitive functional groups. mdpi.comwikipedia.org The oxidation mechanism involves the formation of an intermediate diacetoxyalkoxyperiodinane, where an acetate (B1210297) ligand acts as a base to deprotonate the α-hydrogen of the alcohol, leading to the formation of a carbonyl compound. mdpi.com

A study on the DMP-mediated oxidative coupling of unsubstituted isoquinoline with benzyl bromide has been reported, resulting in N-substituted isoquinolinone derivatives. mdpi.com This indicates that the isoquinoline ring system is susceptible to reactions involving DMP. However, no literature could be found that specifically documents the Dess-Martin periodinane oxidation of any hydroxylated derivative of this compound. Such a reaction would be a prerequisite for the direct oxidation as implied by the outline.

Mechanistic Elucidation via Isotopic Labeling Experiments

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. For instance, H₂O¹⁸-labeling experiments were performed to understand the mechanism of the DMP-mediated oxidative coupling of isoquinoline, providing insights into the origin of the oxygen atom in the resulting isoquinolinone. mdpi.com This demonstrates the utility of such experiments in isoquinoline chemistry. However, no isotopic labeling studies have been published specifically for reactions involving this compound.

Chemo- and Regioselectivity in Multiple Halogen Transformations

The presence of multiple halogen atoms (two bromines and one chlorine) on the isoquinoline core presents a significant challenge in terms of chemo- and regioselectivity. The reactivity of these halogens in nucleophilic substitution or cross-coupling reactions would be influenced by their position on the ring and the electronic nature of the isoquinoline system. Generally, in polyhalogenated heterocycles, the site of reaction is determined by factors such as steric hindrance and the electronic properties of the carbon-halogen bond. nih.gov For instance, in palladium-catalyzed cross-coupling reactions, the first substitution typically occurs at the most reactive position, which is often the one that is less sterically hindered and more electron-deficient. thieme-connect.de

While these general principles are well-established, there is no specific research available that details the chemo- and regioselective transformations of the chloro and bromo substituents on this compound.

Strategies for Halogen Interconversion and Further Derivatization

Strategies for the interconversion of halogens and further derivatization are crucial in the synthesis of complex molecules. These can include halogen-metal exchange reactions followed by quenching with an electrophile, or various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. The selective functionalization of polyhalogenated heterocycles is an active area of research. nih.govthieme-connect.de

However, the application of these strategies to this compound has not been reported. The relative reactivity of the C1-Cl bond versus the C4-Br and C6-Br bonds would need to be experimentally determined to devise selective derivatization strategies.

Spectroscopic and Structural Characterization in Research Applications

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 4,6-Dibromo-1-chloroisoquinoline in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. For this compound, four distinct signals are expected in the aromatic region of the spectrum. The substitution pattern significantly influences the chemical shifts of the remaining protons (H-3, H-5, H-7, and H-8). For instance, in the related compound 4,6-dibromoisoquinoline, the proton signals appear at δ 9.13 (s, 1H), 8.74 (s, 1H), 8.34 (s, 1H), 7.84 (d, J = 8.8 Hz, 1H), and 7.76 (dd, J = 8.8 Hz, 1H) ppm. acs.org

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. Halogen substitution causes significant shifts in the carbon resonances. The spectrum of this compound is expected to show nine distinct signals for the nine carbon atoms in the isoquinoline (B145761) core. The carbons directly bonded to the electronegative bromine and chlorine atoms (C-1, C-4, and C-6) would exhibit characteristic chemical shifts. For comparison, the ¹³C NMR signals for 4-bromo-6-chloroisoquinoline appear at δ 151.3, 145.6, 138.3, 135.4, 129.4, 129.3, 127.7, 125.0, and 118.2 ppm. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Based on Related Compounds

PositionNucleusPredicted Chemical Shift (ppm)Expected Multiplicity
1¹³C~150-152Singlet
3¹H~8.5-8.8Singlet
3¹³C~145-147Singlet
4¹³C~118-120Singlet
5¹H~8.1-8.4Singlet or Doublet
5¹³C~129-131Singlet
6¹³C~125-127Singlet
7¹H~7.6-7.8Doublet
7¹³C~129-131Singlet
8¹H~7.9-8.2Doublet
8¹³C~135-137Singlet
4a¹³C~127-129Singlet
8a¹³C~138-140Singlet

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the protons at the H-7 and H-8 positions, confirming their connectivity within the benzene (B151609) ring portion of the isoquinoline core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. sdsu.edu An HSQC spectrum would show correlations between the H-3 signal and the C-3 carbon signal, the H-5 signal and the C-5 carbon, and so on, allowing for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis in Reaction Monitoring

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₄Br₂ClN), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement. The predicted monoisotopic mass is 318.8399 Da. uni.lu

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of bromine and chlorine. neu.edu.tr Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This combination results in a characteristic cluster of peaks for the molecular ion (M⁺). The expected pattern would include a base peak (M), an (M+2) peak, an (M+4) peak, and an (M+6) peak with a predictable intensity ratio, providing definitive evidence for the presence of two bromine atoms and one chlorine atom. miamioh.edudocbrown.info

Table 2: Predicted Isotopic Distribution for the Molecular Ion of this compound

IonIsotopic Compositionm/z (Monoisotopic)Predicted Relative Intensity (%)
[M]⁺C₉H₄⁷⁹Br₂³⁵Cl N318.8475.8
[M+2]⁺C₉H₄⁷⁹Br⁸¹Br³⁵Cl N / C₉H₄⁷⁹Br₂³⁷Cl N320.84100.0
[M+4]⁺C₉H₄⁸¹Br₂³⁵Cl N / C₉H₄⁷⁹Br⁸¹Br³⁷Cl N322.8449.6
[M+6]⁺C₉H₄⁸¹Br₂³⁷Cl N324.848.2

Fragmentation analysis provides further structural information. In isoquinoline alkaloids, common fragmentation pathways involve the loss of substituents and cleavage of the heterocyclic ring system. nih.govresearchgate.net For this compound, expected fragmentation could include the sequential loss of halogen atoms (Br· or Cl·) or molecules like HBr or HCl.

X-ray Crystallography for Solid-State Structural Confirmation and Regiochemical Assignment

X-ray crystallography provides the most definitive structural proof by determining the precise arrangement of atoms in a single crystal. This technique would unequivocally confirm the substitution pattern of the bromine and chlorine atoms on the isoquinoline framework, distinguishing it from any other possible isomer. mdpi.com

Analysis of the crystal structure of isoquinoline derivatives reveals important details about bond lengths, bond angles, and the planarity of the fused ring system. eurjchem.com Furthermore, it elucidates intermolecular interactions in the solid state, such as stacking interactions between the aromatic rings, which govern the crystal packing. researchgate.netrsc.org While a specific crystal structure for this compound is not widely reported, this method remains the gold standard for absolute structural confirmation.

Vibrational Spectroscopy (FT-IR, FT-Raman) in Complementary Structural and Mechanistic Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, offers a non-destructive method for identifying functional groups and probing the molecular structure. The spectra of isoquinoline and its derivatives are characterized by several distinct vibrational modes. irphouse.com

For this compound, the FT-IR and FT-Raman spectra would be dominated by:

Aromatic C-H stretching: Vibrations typically observed in the 3000-3100 cm⁻¹ region.

C=C and C=N ring stretching: A series of characteristic bands between 1400 cm⁻¹ and 1650 cm⁻¹. scialert.net

C-H in-plane and out-of-plane bending: These vibrations appear in the fingerprint region (below 1400 cm⁻¹) and are sensitive to the substitution pattern on the aromatic rings.

C-Br and C-Cl stretching: Strong vibrations for these bonds are expected in the lower frequency region of the spectrum, typically below 800 cm⁻¹. These specific bands are diagnostic for the presence of the halogen substituents.

Differences between the spectra of polymorphs can be observed, making vibrational spectroscopy a useful tool for studying solid-state forms. sci-hub.st

Table 3: Characteristic Vibrational Frequencies for Halogenated Isoquinolines

Vibrational ModeTypical Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aromatic Ring (C=C/C=N) Stretch1650 - 1400
C-H In-plane Bend1300 - 1000
C-H Out-of-plane Bend900 - 675
C-Cl Stretch800 - 600
C-Br Stretch680 - 515

UV-Vis Spectroscopy in Electronic Structure Investigations of Derived Compounds

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The parent isoquinoline molecule exhibits characteristic absorption bands in the UV region corresponding to π-π* and n-π* electronic transitions within its aromatic system. rsc.org

The introduction of halogen atoms (Cl and Br) as substituents on the isoquinoline core modifies its electronic structure. These halogens act as auxochromes, possessing lone pairs of electrons that can interact with the π-system of the rings. This interaction typically leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted isoquinoline. While UV-Vis spectroscopy is not typically used for primary structural elucidation of a molecule like this compound, it is highly valuable for investigating the electronic properties of new, more complex compounds derived from it, particularly those designed for applications in materials science or as photophysical probes. rsc.orgresearchgate.net

Theoretical and Computational Studies of 4,6 Dibromo 1 Chloroisoquinoline and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. researchgate.netdergipark.org.tr For 4,6-Dibromo-1-chloroisoquinoline, DFT calculations can provide profound insights into its electronic structure and inherent reactivity. These calculations typically involve the use of functionals like B3LYP and basis sets such as 6-311++G(d,p) to accurately model the molecule's geometry and electronic distribution. dergipark.org.trresearchgate.net

Analysis of Charge Distribution and Halogen Electronic Effects on Reactivity

The distribution of electron density within the this compound molecule is a primary determinant of its chemical behavior. The presence of a nitrogen atom and three halogen substituents (two bromine and one chlorine) significantly polarizes the aromatic system. The nitrogen atom, being more electronegative than carbon, withdraws electron density from the ring, particularly from the adjacent C1 and C8a positions. This effect is a general feature of the isoquinoline (B145761) core. imperial.ac.uk

A Molecular Electrostatic Potential (MEP) surface, which can be calculated using DFT, would visually represent the charge distribution. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the area around the nitrogen atom is expected to be the most electron-rich (negative potential), while the carbon atoms, particularly C1, will exhibit a significant positive potential due to the combined electron-withdrawing effects of the nitrogen and the attached chlorine atom.

Table 1: Predicted Relative Atomic Charges and Electronic Effects in this compound

Atom/PositionSubstituentPredicted Atomic ChargeDominant Electronic EffectImplication for Reactivity
N-Negative (δ-)Inductive withdrawalSite for protonation/lewis acid coordination
C1ClPositive (δ+)Strong inductive withdrawalHighly activated for nucleophilic substitution
C4BrPositive (δ+)Inductive withdrawalPotential site for nucleophilic attack
C6BrPositive (δ+)Inductive withdrawalInfluences overall ring electrophilicity
Benzene (B151609) Ring-Generally electron-deficient-Reduced reactivity towards electrophilic substitution
Pyridine (B92270) Ring-Highly electron-deficient-Prone to nucleophilic attack

This table is illustrative and based on established principles of electronic effects in halogenated heterocycles. Actual charge values would require specific DFT calculations.

The substitution of chlorine at the C1 position is particularly significant. The C1 position in isoquinoline is inherently activated towards nucleophilic attack due to its proximity to the ring nitrogen. The presence of a chlorine atom, a good leaving group, at this position makes this compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. youtube.com

Prediction of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces (PES) for chemical reactions. nih.gov This allows for the prediction of viable reaction pathways and the identification of transition states, which are the energy maxima along the reaction coordinate. For reactions involving this compound, such as nucleophilic substitution at the C1 position, DFT can be used to model the approach of a nucleophile, the formation of a Meisenheimer-like intermediate, and the subsequent departure of the chloride leaving group.

The energy of the transition state determines the activation energy of the reaction, which in turn dictates the reaction rate. By comparing the activation energies for different potential pathways, one can predict the most likely course of a reaction. For instance, while nucleophilic attack is most probable at C1, DFT could also be used to investigate the energetic barriers for substitution at C4 or C6, which are expected to be significantly higher.

Time-dependent DFT (TD-DFT) can also be employed to predict the electronic absorption spectra (UV-Vis) of the molecule and its reaction intermediates, which can be valuable for experimental monitoring of reactions. dergipark.org.trnih.gov

Table 2: Hypothetical Calculated Energies for a Nucleophilic Substitution at C1

SpeciesDescriptionPredicted Relative Energy (kcal/mol)
Reactants (this compound + Nu-)Starting materials0
Transition State 1Formation of the intermediate+15 to +25
Meisenheimer IntermediateTetrahedral intermediate+5 to +10
Transition State 2Expulsion of the leaving group+18 to +28
Products (4,6-Dibromo-1-nucleophile-isoquinoline + Cl-)Final productsExergonic (negative value)

Note: The energy values are hypothetical and serve to illustrate the expected energy profile for an SNAr reaction. The actual values would depend on the specific nucleophile and the level of theory used in the calculations.

Computational Modeling of Selectivity in Chemical Reactions

Computational modeling, particularly with DFT, can effectively predict the selectivity of chemical reactions (chemo-, regio-, and stereoselectivity). In the case of this compound, a key question is the regioselectivity of nucleophilic attack. As previously discussed, the C1 position is the most likely site for substitution. Computational models can quantify this preference by calculating the activation energies for attack at all possible positions. The position with the lowest activation energy will be the kinetically favored product. mdpi.com

Furthermore, if multiple nucleophiles are present in a reaction mixture, computational modeling can help predict which one will react preferentially. This is achieved by calculating the reaction barriers for each nucleophile. Similarly, for reactions involving electrophilic attack (which are generally less favorable for this electron-deficient system), computational methods can predict the most likely site of attack by analyzing the energies of the corresponding sigma complexes.

Advanced Quantum Chemical Calculations for Molecular Properties relevant to Reaction Mechanisms

Beyond standard DFT, more advanced quantum chemical methods can provide even more detailed insights into the molecular properties that govern reaction mechanisms. These methods include:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to characterize the nature of chemical bonds and non-covalent interactions within the molecule. For this compound, QTAIM could be used to precisely quantify the polarity of the C-Halogen and C-N bonds.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer interactions between occupied and unoccupied orbitals within the molecule. researchgate.net This can help to further rationalize the electronic effects of the substituents and the stability of reaction intermediates.

Fukui Functions: These are used to predict the local reactivity of different sites within a molecule. The Fukui function can identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, the Fukui function for nucleophilic attack is expected to be largest at the C1 position.

These advanced computational tools, while more computationally intensive, can offer a deeper and more quantitative understanding of the factors controlling the reactivity and selectivity of this compound, guiding synthetic efforts and the design of new derivatives with desired properties.

Applications in Advanced Organic Synthesis and Functional Materials Science

As a Versatile Precursor for Complex Heterocyclic Architectures

Theoretically, the differential reactivity of the chloro and bromo substituents on the isoquinoline (B145761) scaffold would allow for selective and sequential functionalization. For instance, the more labile 1-chloro group could be displaced by a nucleophile, followed by subsequent cross-coupling reactions at the 4- and 6-bromo positions. This stepwise approach would enable the synthesis of intricate, multi-substituted isoquinoline derivatives, which are core structures in many biologically active compounds and functional materials. However, specific examples of such syntheses starting from 4,6-Dibromo-1-chloroisoquinoline are not readily found in published literature.

Role in the Synthesis of Ligands for Catalysis

Isoquinoline-based structures are integral components of various ligands used in asymmetric catalysis. The nitrogen atom of the isoquinoline ring can act as a coordination site for metal centers. By functionalizing the 4 and 6 positions with appropriate coordinating groups via cross-coupling reactions, it would be possible to synthesize novel bidentate or tridentate ligands. The specific substitution pattern of this compound could lead to ligands with unique steric and electronic properties, potentially influencing the efficiency and selectivity of catalytic processes. Despite this potential, there is a lack of specific reports on the use of this compound for ligand synthesis.

Utility in the Development of Functional Organic Materials and Electronic Materials

Halogenated aromatic and heteroaromatic compounds are fundamental building blocks for π-conjugated systems that form the basis of many organic electronic materials, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to undergo cross-coupling reactions at multiple sites on the this compound molecule would, in principle, allow for the synthesis of extended conjugated systems with tailored optoelectronic properties. The introduction of different aromatic or heteroaromatic units at the 1, 4, and 6 positions could be used to tune the HOMO/LUMO energy levels, bandgap, and charge transport characteristics of the resulting materials. However, there is no specific data available in the literature that details the synthesis or properties of functional materials derived from this compound.

Building Block for Polycyclic Aromatic Compounds and Conjugated Systems

The construction of polycyclic aromatic compounds (PAHs) and other extended conjugated systems often relies on the coupling of smaller, functionalized aromatic precursors. This compound could serve as a versatile three-fold connector in the synthesis of larger, nitrogen-containing PAHs. Intramolecular and intermolecular coupling strategies could be envisioned to create novel, rigid, and planar aromatic systems with interesting photophysical properties. The presence of the nitrogen atom in the isoquinoline core would also be expected to impart distinct electronic characteristics to the resulting polycyclic structures. Nevertheless, specific examples demonstrating the use of this compound for this purpose are not documented in the available scientific literature.

Future Research Directions and Emerging Challenges

Development of Novel and Sustainable Synthetic Routes for Halogenated Isoquinolines

The development of environmentally benign and economically viable synthetic methods is a paramount goal in modern organic chemistry. For halogenated isoquinolines, this involves moving away from harsh reagents and multi-step procedures towards more sustainable alternatives.

Current Approaches and Limitations: Traditional methods for the synthesis of isoquinolines, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, often require strong acids and high temperatures. numberanalytics.compharmaguideline.comresearchgate.net The introduction of halogen atoms can add further complexity and require the use of hazardous halogenating agents.

Future Directions: Research is increasingly focused on transition-metal-catalyzed C-H activation and functionalization reactions, which allow for the direct introduction of substituents onto the isoquinoline (B145761) core. organic-chemistry.orgrsc.org These methods offer higher atom economy and can often be performed under milder conditions. For instance, palladium-catalyzed C-H arylation has been successfully employed for the synthesis of complex isoquinoline alkaloids. rsc.org Furthermore, the use of greener solvents and catalysts, as well as microwave-assisted synthesis, is being explored to reduce the environmental impact. organic-chemistry.orgnih.gov The development of one-pot, multi-component reactions that assemble the halogenated isoquinoline core from simple precursors is another promising avenue. harvard.edunih.gov

A key challenge remains in achieving regioselective halogenation, particularly for polysubstituted isoquinolines. The development of catalysts and reagents with high selectivity for specific positions on the isoquinoline ring is a critical area of ongoing research.

Exploration of Unprecedented Reactivity Patterns under Mild Conditions

Discovering new ways in which halogenated isoquinolines can react under mild conditions opens up possibilities for creating novel molecular architectures. The presence of multiple halogen atoms, as in 4,6-Dibromo-1-chloroisoquinoline, offers a rich landscape for selective chemical transformations.

Current Understanding: Halogen atoms on the isoquinoline ring are known to participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are invaluable for creating carbon-carbon and carbon-heteroatom bonds. The chlorine atom at the C1 position is generally more reactive towards nucleophilic substitution than the bromine atoms on the benzene (B151609) ring.

Future Directions: Researchers are investigating the use of photoredox catalysis and electrochemistry to unlock new reactivity patterns. rsc.orgnih.gov These methods can generate radical intermediates under mild conditions, enabling transformations that are not accessible through traditional thermal methods. For example, late-stage C-H functionalization of azines, including quinolines and isoquinolines, has been achieved using photoredox catalysis. nih.gov The differential reactivity of the bromine and chlorine atoms in this compound could be exploited for sequential and site-selective modifications. The development of catalytic systems that can selectively activate one halogen over the others is a significant challenge and a major goal.

Integration into Automated and Flow Chemistry Platforms for Efficient Synthesis

The translation of synthetic procedures from traditional batch methods to automated and flow chemistry platforms offers numerous advantages in terms of efficiency, safety, reproducibility, and scalability. syrris.comnih.govdtu.dk

Current Status: Flow chemistry has been successfully applied to the synthesis of various heterocyclic compounds, including quinolines and isoquinolines. vapourtec.com Automated systems allow for high-throughput screening of reaction conditions and the rapid generation of compound libraries for drug discovery. syrris.com

Future Directions: The integration of real-time reaction monitoring and machine learning algorithms with automated flow systems can enable self-optimizing synthetic processes. nih.gov This "synthesis on demand" approach would allow for the rapid and efficient production of specific halogenated isoquinoline derivatives as needed. For a compound like this compound, a flow chemistry setup could be designed for its multi-step synthesis, minimizing the handling of potentially hazardous intermediates and allowing for precise control over reaction parameters. A significant challenge lies in the development of robust and versatile flow reactors that can handle a wide range of reaction types and conditions, including those involving solid reagents or catalysts.

Computational Design of New Reactions and Prediction of Novel Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and the design of new chemical entities. mdpi.comtandfonline.com

Current Applications: Density Functional Theory (DFT) and other computational methods are used to study reaction mechanisms, predict the reactivity of different sites on a molecule, and calculate various molecular properties. mdpi.com For halogenated isoquinolines, computational studies can help in understanding the influence of halogen substitution on the electronic structure and reactivity of the molecule.

Future Directions: The use of artificial intelligence and machine learning is poised to revolutionize the field of chemical synthesis. By training algorithms on large datasets of known reactions, it is possible to predict the outcomes of new reactions and even design novel synthetic routes. nih.gov For this compound, computational models could be used to predict its reactivity in various cross-coupling reactions, identify potential new derivatives with desirable properties, and guide the development of new synthetic methodologies. The accuracy of these predictions is highly dependent on the quality of the computational models and the available experimental data, highlighting the need for a synergistic approach between computational and experimental chemistry.

Addressing Stereochemical Control and Chirality in Derivatization Processes

The introduction of chirality is a critical step in the synthesis of many biologically active molecules, as different enantiomers can have vastly different pharmacological effects.

Current Methods: Asymmetric synthesis of chiral isoquinoline derivatives can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, and the resolution of racemic mixtures. mdpi.comacs.orgfgcu.edu Asymmetric hydrogenation and transfer hydrogenation are common methods for producing chiral tetrahydroisoquinolines. mdpi.com

Future Directions: The development of new and more efficient enantioselective catalytic systems is a major focus of research. This includes the design of novel chiral ligands for transition metal catalysts and the exploration of organocatalysis. acs.org For a prochiral substrate derived from this compound, the challenge would be to develop a catalytic system that can introduce a stereocenter with high enantioselectivity. The presence of the halogen atoms could influence the stereochemical outcome of the reaction, and understanding these effects is crucial for designing effective asymmetric transformations. The atroposelective synthesis of axially chiral biaryl compounds containing an isoquinoline moiety is also an emerging area of interest. acs.org

Compound Information

Compound NameCAS Number
This compound1254514-17-4 bldpharm.comsigmaaldrich.com

Q & A

Q. What spectroscopic methods are most effective for confirming the structure of 4,6-Dibromo-1-chloroisoquinoline?

  • Methodological Answer : Structural confirmation requires a combination of techniques:
  • 1H and 13C NMR : Assign peaks based on coupling patterns and chemical shifts. For example, aromatic protons in the isoquinoline core exhibit distinct splitting due to bromine and chlorine substituents. Compare with analogs like 6,8-dibromo-2-(4-chlorophenyl)quinoline, where halogen substitution patterns influence aromatic proton environments .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ or [M-Br]+ fragments) and fragmentation pathways. Bromine isotopes (79Br/81Br) produce characteristic doublets in the mass spectrum .
  • IR Spectroscopy : Identify functional groups (e.g., C-Cl stretching at ~550–600 cm⁻¹ and C-Br at ~500–650 cm⁻¹) .

Q. How can researchers optimize the synthesis of this compound to improve yield?

  • Methodological Answer : Key steps include:
  • Halogenation Sequence : Bromination at positions 4 and 6 of the isoquinoline core often precedes chlorination at position 1. Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) for regioselective bromination, as seen in analogous quinoline derivatives .
  • Temperature Control : Low temperatures (−60°C to 0°C) minimize side reactions during halogenation .
  • Catalyst Selection : Lewis acids like FeCl3 can enhance chlorination efficiency at position 1 .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer :
  • Moisture Sensitivity : Store in anhydrous conditions (desiccator) to prevent hydrolysis of the C-Cl bond.
  • Light Exposure : Protect from UV light, as brominated aromatics may undergo photodegradation.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) can identify decomposition temperatures. Analogous dihalogenated isoquinolines show stability up to 150°C in inert atmospheres .

Advanced Research Questions

Q. How do the positions of bromine and chlorine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Electronic Effects : Bromine at positions 4 and 6 deactivates the ring, making Suzuki-Miyaura coupling challenging. Use Pd(PPh3)4 with high-temperature conditions (e.g., 100°C in toluene/EtOH) to activate C-Br bonds, as demonstrated in dibromoquinoline systems .
  • Steric Hindrance : Chlorine at position 1 may hinder access to the C-Br sites. Computational modeling (DFT) can predict reactivity differences compared to non-chlorinated analogs .

Q. What strategies can resolve contradictions in reported biological activity data for halogenated isoquinolines?

  • Methodological Answer :
  • Standardized Assays : Use consistent cell lines (e.g., HeLa for anticancer screening) and controls to minimize variability. For example, discrepancies in IC50 values for analogs like 5-bromo-3,4-dihydroisoquinoline may arise from differences in cell viability protocols .
  • Metabolite Profiling : LC-MS/MS can identify degradation products or metabolites that alter bioactivity .

Q. How can computational chemistry aid in designing derivatives of this compound with enhanced binding affinity?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). Compare with structurally similar compounds, such as 8-chloro-isoquinoline carboxamides, which show affinity for ATP-binding pockets .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with activity data to predict optimal halogen placement .

Tables for Key Data

Property Method Example Data from Analogs Reference
Melting PointDSC103–104°C (isoquinoline-4-aldehyde)
Aromatic Proton Shifts (1H NMR)600 MHz in CDCl3δ 7.6–8.2 ppm (dibromoquinoline core)
PhotostabilityUV-Vis Spectroscopyλmax = 285 nm (degradation threshold)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dibromo-1-chloroisoquinoline
Reactant of Route 2
4,6-Dibromo-1-chloroisoquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.